![molecular formula C10H14BrNO2 B13294832 2-{[(2-Bromophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13294832.png)
2-{[(2-Bromophenyl)methyl]amino}propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Bromophenyl)methyl]amino}propane-1,3-diol is an organic compound with a molecular formula of C10H14BrNO2 This compound is characterized by the presence of a bromophenyl group attached to an amino propane diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Bromophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 2-bromobenzylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Bromophenyl)methyl]amino}propane-1,3-diol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction can produce phenyl derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-{[(2-Bromophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-{[(2-Bromophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The amino propane diol structure may also play a role in the compound’s overall biological effects by influencing its solubility and distribution within the body.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: This compound shares a similar propane diol structure but lacks the bromophenyl group.
2-{[(2-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol: This compound is closely related but includes an additional methyl group on the propane diol structure.
Uniqueness
2-{[(2-Bromophenyl)methyl]amino}propane-1,3-diol is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylamino]propane-1,3-diol |
InChI |
InChI=1S/C10H14BrNO2/c11-10-4-2-1-3-8(10)5-12-9(6-13)7-14/h1-4,9,12-14H,5-7H2 |
InChI Key |
UPCGZWKWEKHYGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(CO)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



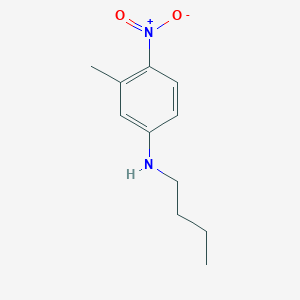
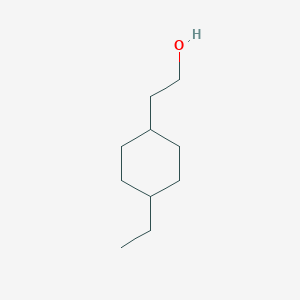
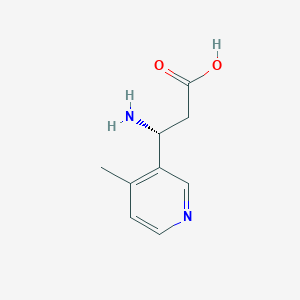

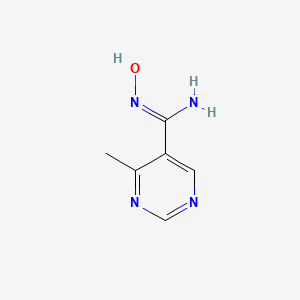
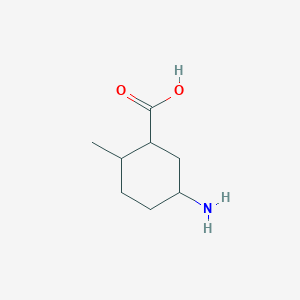
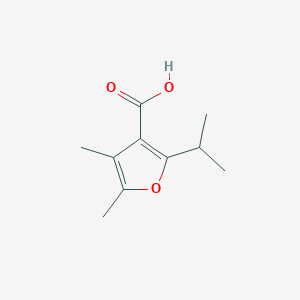
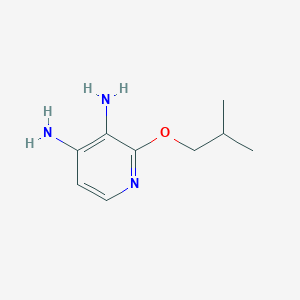
![5-{[1-(Methylsulfanyl)propan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13294803.png)
![5-[(Pent-1-yn-3-yl)amino]furan-2-carboxylic acid](/img/structure/B13294809.png)
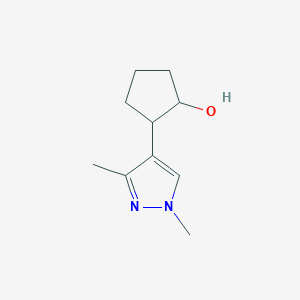
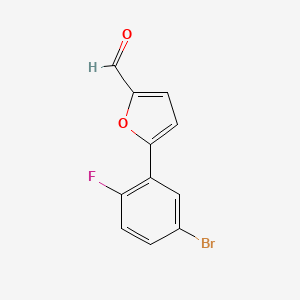
![4-{[(2,4-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13294826.png)
